N-cyclopentyl-1-[phenyl(thiophen-2-ylacetyl)amino]cyclohexanecarboxamide
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Overview
Description
N-cyclopentyl-1-[phenyl(thiophen-2-ylacetyl)amino]cyclohexanecarboxamide is a complex organic compound that features a cyclopentyl group, a phenyl group, a thiophene ring, and a cyclohexanecarboxamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-1-[phenyl(thiophen-2-ylacetyl)amino]cyclohexanecarboxamide typically involves multiple steps, including the formation of the thiophene ring and the subsequent coupling with other functional groups. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group tolerant conditions . This reaction typically uses palladium as a catalyst and boron reagents to form carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. The choice of reagents and catalysts would be critical to ensure the process is both economically viable and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-1-[phenyl(thiophen-2-ylacetyl)amino]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the carbonyl groups can produce the corresponding alcohols .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of N-cyclopentyl-1-[phenyl(thiophen-2-ylacetyl)amino]cyclohexanecarboxamide involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. This compound may also affect cellular pathways involved in inflammation and microbial growth, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, exhibit similar pharmacological properties.
Cyclohexanecarboxamide derivatives: Compounds with similar structural features but different substituents on the cyclohexane ring.
Uniqueness
N-cyclopentyl-1-[phenyl(thiophen-2-ylacetyl)amino]cyclohexanecarboxamide is unique due to the combination of its cyclopentyl, phenyl, thiophene, and cyclohexanecarboxamide moieties.
Properties
Molecular Formula |
C24H30N2O2S |
---|---|
Molecular Weight |
410.6 g/mol |
IUPAC Name |
N-cyclopentyl-1-(N-(2-thiophen-2-ylacetyl)anilino)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C24H30N2O2S/c27-22(18-21-14-9-17-29-21)26(20-12-3-1-4-13-20)24(15-7-2-8-16-24)23(28)25-19-10-5-6-11-19/h1,3-4,9,12-14,17,19H,2,5-8,10-11,15-16,18H2,(H,25,28) |
InChI Key |
LAPUVIAQSRIPHM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(=O)NC2CCCC2)N(C3=CC=CC=C3)C(=O)CC4=CC=CS4 |
Origin of Product |
United States |
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